molecular formula C12H10F5NO B15116203 3,3-difluoro-N-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxamide

3,3-difluoro-N-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxamide

Cat. No.: B15116203
M. Wt: 279.21 g/mol
InChI Key: QXHOUUFYXDFNIT-UHFFFAOYSA-N
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Description

3,3-difluoro-N-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxamide is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoromethyl and trifluoromethyl groups in its structure imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-N-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and transition metal catalysts, such as palladium or copper, to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-N-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3,3-difluoro-N-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-difluoro-N-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-difluoro-N-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxamide
  • 3,3-difluoro-N-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxamide
  • 3,3-difluoro-N-[2-(trifluoromethyl)phenyl]cyclobutane-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the trifluoromethyl group on the phenyl ring can significantly influence the compound’s reactivity, stability, and interaction with biological targets. This makes it a valuable compound for various applications where precise control over molecular properties is required .

Properties

Molecular Formula

C12H10F5NO

Molecular Weight

279.21 g/mol

IUPAC Name

3,3-difluoro-N-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxamide

InChI

InChI=1S/C12H10F5NO/c13-11(14)5-7(6-11)10(19)18-9-3-1-2-8(4-9)12(15,16)17/h1-4,7H,5-6H2,(H,18,19)

InChI Key

QXHOUUFYXDFNIT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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